molecular formula C28H18N2O3 B11534701 2-[2-(3,4-dihydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one

2-[2-(3,4-dihydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one

Cat. No.: B11534701
M. Wt: 430.5 g/mol
InChI Key: JQCQZMHCZNUUDM-UHFFFAOYSA-N
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Description

2-[2-(3,4-dihydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one is a complex organic compound with a unique structure that combines a fluorenone core with an imidazole ring and dihydroxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4-dihydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4-dihydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[2-(3,4-dihydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(3,4-dihydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one involves its interaction with specific molecular targets. The dihydroxyphenyl groups can participate in redox reactions, while the imidazole ring can bind to metal ions or interact with enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(3,4-dihydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one is unique due to its combination of a fluorenone core, an imidazole ring, and dihydroxyphenyl groups. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C28H18N2O3

Molecular Weight

430.5 g/mol

IUPAC Name

2-[2-(3,4-dihydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]fluoren-9-one

InChI

InChI=1S/C28H18N2O3/c31-23-13-11-18(15-24(23)32)28-29-25(16-6-2-1-3-7-16)26(30-28)17-10-12-20-19-8-4-5-9-21(19)27(33)22(20)14-17/h1-15,31-32H,(H,29,30)

InChI Key

JQCQZMHCZNUUDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=C(C=C3)O)O)C4=CC5=C(C=C4)C6=CC=CC=C6C5=O

Origin of Product

United States

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